4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
Overview
Description
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, a sulfonyl group, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of the benzodioxine ring. One common method involves the alkylation of catechol derivatives followed by ring-closing metathesis (RCM) to form the benzodioxine structure . The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine and a suitable sulfonyl chloride . The final step involves the coupling of the pyrimidine ring, which can be achieved through various condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of robust catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring yields quinone derivatives, while reduction of the sulfonyl group results in sulfides.
Scientific Research Applications
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Domoxin
- Eltoprazine
- Fluparoxan
- Imiloxan
- Piperoxan
- Proroxan
Uniqueness
Compared to these similar compounds, 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxine ring, in particular, provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-16-22-20(24-6-2-3-7-24)15-21(23-16)25-8-10-26(11-9-25)31(27,28)17-4-5-18-19(14-17)30-13-12-29-18/h4-5,14-15H,2-3,6-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUVFMCCPGUHNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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